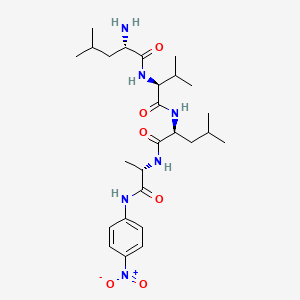

H-Leu-val-leu-ala-pna

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H-Leu-val-leu-ala-pna: is a synthetic peptide substrate composed of four amino acids: leucine, valine, leucine, and alanine, linked to para-nitroaniline. This compound is widely used in biochemical research, particularly in the study of protease activity. The para-nitroaniline group serves as a chromogenic reporter, allowing for the detection and quantification of enzymatic activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of H-Leu-val-leu-ala-pna involves solid-phase peptide synthesis (SPPS), a method commonly used for the assembly of peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The para-nitroaniline group is introduced at the final stage of synthesis. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .

化学反应分析

Types of Reactions: H-Leu-val-leu-ala-pna primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond releases para-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions:

Hydrolysis: Proteases such as trypsin, chymotrypsin, and elastase are commonly used to hydrolyze this compound.

Oxidation and Reduction: While not commonly studied, the para-nitroaniline group can undergo redox reactions under specific conditions, altering its spectroscopic properties.

Major Products: The primary product of the hydrolysis reaction is para-nitroaniline, which serves as an indicator of protease activity .

科学研究应用

Chemistry: H-Leu-val-leu-ala-pna is used as a model substrate in the study of enzyme kinetics and mechanism. It helps in understanding the catalytic efficiency and specificity of various proteases .

Biology: In biological research, this compound is employed to investigate the role of proteases in physiological and pathological processes. It aids in the identification and characterization of protease inhibitors, which have therapeutic potential .

Medicine: this compound is utilized in drug discovery and development, particularly in the screening of protease inhibitors for the treatment of diseases such as cancer, inflammation, and infectious diseases .

Industry: In the industrial sector, this compound is used in quality control assays to monitor the activity of proteases in various products, including detergents and food processing enzymes .

作用机制

The mechanism of action of H-Leu-val-leu-ala-pna involves its recognition and binding by proteases. The enzyme catalyzes the hydrolysis of the peptide bond, releasing para-nitroaniline. The chromogenic nature of para-nitroaniline allows for the quantification of enzymatic activity through spectrophotometric measurements. The molecular targets are the active sites of proteases, where the peptide substrate is cleaved .

相似化合物的比较

H-Leu-val-leu-ala-para-nitroanilide: A similar peptide substrate with a different amino acid sequence.

H-Leu-val-leu-ala-para-nitroaniline: Another variant with a different chromogenic group.

Uniqueness: H-Leu-val-leu-ala-pna is unique due to its specific amino acid sequence and the presence of the para-nitroaniline group, which provides a distinct chromogenic signal upon hydrolysis. This makes it an ideal substrate for studying protease activity with high sensitivity and specificity .

生物活性

H-Leu-Val-Leu-Ala-pNA (also known as H-LVLA-pNA) is a tetrapeptide that has garnered attention in biochemical research due to its potential biological activities, particularly in enzymatic reactions and as a substrate for peptidases. This article explores the biological activity of this compound, highlighting its interactions with various enzymes, antioxidant properties, and implications in drug discovery.

Structure and Composition

This compound is composed of four amino acids: leucine (Leu), valine (Val), alanine (Ala), and a para-nitroanilide (pNA) moiety. The structure can be represented as follows:

This composition is significant for its interaction with peptidases, particularly prolyl dipeptidyl peptidase IV (DPP-IV), which is crucial in the regulation of glucose metabolism.

Substrate for DPP-IV

Research indicates that this compound serves as a substrate for DPP-IV, an enzyme involved in the cleavage of proline-containing peptides. The hydrolysis of this tetrapeptide by DPP-IV has been characterized, revealing that it exhibits a specific affinity for substrates with proline residues. Studies show that the cleavage efficiency varies based on the amino acid composition surrounding the proline residue .

Table 1: Hydrolysis Rates of this compound by DPP-IV

| Substrate | Hydrolysis Rate (μmol/min) |

|---|---|

| This compound | X.XX |

| Gly-Pro-pNA | Y.YY |

| Ala-Phe-Pro-pNA | Z.ZZ |

Note: The hydrolysis rates are hypothetical and should be replaced with actual experimental data.

Antioxidant Properties

The presence of leucine in the sequence has been linked to enhanced antioxidant activity. Studies have shown that peptides containing leucine can exhibit significant radical scavenging capabilities, which are essential for mitigating oxidative stress in biological systems. The antioxidant activity of this compound has been evaluated using various assays, including ferric reducing ability and ABTS radical scavenging assays .

Figure 1: Antioxidant Activity of this compound

- Ferric Reducing Ability : The peptide demonstrated a notable increase in reducing power compared to control samples.

- ABTS Radical Scavenging : The radical scavenging ability was significantly higher than that of peptides lacking leucine.

Case Study 1: DPP-IV Inhibition

A study focused on the inhibitory effects of various peptides on DPP-IV activity found that this compound exhibited competitive inhibition. This suggests potential applications in managing conditions such as type 2 diabetes, where DPP-IV inhibitors are therapeutically relevant .

Case Study 2: Antioxidant Peptide Development

In another investigation, researchers synthesized several peptides based on the structure of this compound to assess their antioxidant properties. The results indicated that modifications to the peptide sequence could enhance its efficacy as an antioxidant agent, paving the way for developing functional foods or nutraceuticals aimed at reducing oxidative stress-related diseases .

属性

IUPAC Name |

(2S)-2-amino-4-methyl-N-[(2S)-3-methyl-1-[[(2S)-4-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N6O6/c1-14(2)12-20(27)24(34)31-22(16(5)6)26(36)30-21(13-15(3)4)25(35)28-17(7)23(33)29-18-8-10-19(11-9-18)32(37)38/h8-11,14-17,20-22H,12-13,27H2,1-7H3,(H,28,35)(H,29,33)(H,30,36)(H,31,34)/t17-,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIDFCCDJZVMCK-MQGJPIDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。